1-(2,5-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Overview
Description
1-(2,5-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as DIMPI, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 1-(2,5-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,5-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, the compound has been shown to have low toxicity in vitro. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(2,5-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. One area of research could focus on further understanding the compound's mechanism of action. Another area of research could focus on developing more potent analogs of this compound that could be used as anti-inflammatory or anticancer agents. Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
Scientific Research Applications
1-(2,5-dimethylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been the subject of scientific research due to its potential applications in the field of medicine. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Another area of research has focused on the compound's potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-16-10-11-17(2)20(12-16)25-21(18-8-6-5-7-9-18)13-19-22(25)14-24(3,4)15-23(19)26/h5-13H,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZCVMHFQIBKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=C2C4=CC=CC=C4)C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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